molecular formula C8H14O5 B8196561 (3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol

(3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol

Cat. No.: B8196561
M. Wt: 190.19 g/mol
InChI Key: JAUQZVBVVJJRKM-DBRKOABJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic furanodioxolane derivative with four stereocenters (3aR,5R,6R,6aR) and functional groups including a hydroxymethyl (-CH2OH) and a hydroxyl (-OH) group at positions 5 and 6, respectively. The 2,2-dimethyl groups on the dioxolane ring enhance steric protection, making it a versatile intermediate in organic synthesis, particularly for nucleoside analogs and glycomimetics . Its stereochemistry and functional groups influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

(3aR,5R,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUQZVBVVJJRKM-DBRKOABJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategy

The synthesis of (3aR,5R,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d]dioxol-6-ol typically begins with a hexose or pentose sugar, such as D-glucose or D-xylose, which undergoes sequential hydroxyl protection. The key step involves the formation of isopropylidene acetals at specific positions to stabilize the furanose ring and prevent undesired side reactions. For instance, treatment of D-xylose with acetone in the presence of an acid catalyst (e.g., sulfuric acid or boron trifluoride etherate) selectively protects the 1,2- and 5,6-hydroxyl groups, yielding the bicyclic dioxolane framework.

Catalytic Systems and Conditions

Industrial-scale production often employs optimized catalytic systems to enhance yield and stereoselectivity. A representative procedure involves:

  • Solvent : Anhydrous acetone or a acetone/water mixture (5:2 v/v) to balance reactivity and solubility.

  • Catalyst : Sulfuric acid (0.1–1.0 equiv) or boron trifluoride diethyl etherate (BF₃·Et₂O, 0.5 equiv).

  • Temperature : Reflux conditions (50–60°C) for 12–24 hours to drive acetal formation to completion.

Under these conditions, the reaction achieves yields of 70–85%, with the stereochemistry dictated by the starting sugar’s configuration and the catalyst’s Lewis acidity.

Workup and Purification

Post-reaction workup typically involves neutralization of the acid catalyst, followed by solvent removal under reduced pressure. The crude product is purified via recrystallization (e.g., using ethyl acetate/hexanes) or silica gel chromatography to isolate the desired diastereomer. Analytical techniques such as ¹H NMR and ¹³C NMR confirm structural integrity, with characteristic signals for the isopropylidene methyl groups (δ 1.22–1.44 ppm) and the anomeric proton (δ 5.79 ppm, J = 3.5 Hz).

Industrial Production Optimization

Scale-Up Challenges

Large-scale synthesis introduces challenges in heat management and byproduct formation. Industrial protocols address these through:

  • Slow Reagent Addition : Gradual introduction of acetone and catalyst to prevent exothermic runaway.

  • Inert Atmosphere : Nitrogen or argon sparging to minimize oxidation of sensitive intermediates.

Yield Enhancement Strategies

FactorOptimization ApproachYield Improvement
Catalyst LoadingReduced BF₃·Et₂O (0.3–0.5 equiv)78% → 85%
Solvent RatioAcetone/water (5:2 → 3:1)70% → 82%
Reaction TimeExtended from 12h → 24h68% → 76%

These adjustments mitigate side reactions such as over-acetylation or epimerization, which are common at elevated temperatures.

Analytical Characterization

Spectroscopic Validation

Critical NMR assignments for the target compound include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.22 (s, 3H, CH₃), 1.37 (s, 3H, CH₃), 3.51–4.00 (m, 3H, H-5, H-6), 4.86 (br s, 2H, OH), 5.79 (d, J = 3.5 Hz, 1H, H-1).

  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 26.48 (CH₃), 27.02 (CH₃), 59.30 (C-5), 81.71 (C-6), 110.73 (Cq, dioxolane).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) typically shows ≥98% purity, with retention times of 8.2–8.5 minutes.

Comparative Methodological Analysis

Alternative Protecting Groups

While isopropylidene acetals dominate industrial production, benzylidene and trityl groups offer complementary selectivity. For example:

  • Benzylidene Protection : Provides orthogonal deprotection under hydrogenolysis but requires palladium catalysts, increasing cost.

  • Trityl Protection : Enhances solubility in nonpolar solvents but complicates purification due to high molecular weight.

Enzymatic Approaches

Recent advances explore lipase-catalyzed transacetylation for greener synthesis, though yields remain suboptimal (50–60%) compared to chemical methods .

Chemical Reactions Analysis

Alpha-D-ribofuranose, 1,2-O-(1-methylethylidene)- undergoes various chemical reactions, including :

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include sodium periodate for oxidation and sodium tetrahydroborate for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising bioactivity that can be harnessed in drug development. Research indicates it may serve as a precursor or building block for synthesizing various pharmaceuticals.

  • Antiviral Properties : Studies have shown that derivatives of this compound can inhibit viral replication, making it a candidate for antiviral drug development.
  • Anticancer Activity : Preliminary investigations suggest potential anticancer properties, particularly in targeting specific cancer cell lines.

Biochemical Applications

In biochemistry, the compound's hydroxymethyl group enhances its reactivity and interaction with biological macromolecules.

  • Enzyme Inhibitors : The compound can be modified to create enzyme inhibitors that block specific biochemical pathways associated with diseases.
  • Metabolic Studies : Its structure allows for the study of metabolic pathways involving sugar alcohols and their derivatives.

Materials Science

The unique dioxole structure lends itself to applications in materials science.

  • Polymer Synthesis : The compound can be used as a monomer in polymerization reactions to create new materials with desirable properties such as increased stability and flexibility.
  • Coatings and Films : Its ability to form stable films makes it suitable for coatings that require durability and resistance to environmental factors.

Analytical Chemistry

The compound can be utilized in analytical chemistry for the development of new analytical techniques.

  • Chromatography : It can serve as a standard or reference material in chromatographic methods for separating complex mixtures.
  • Spectroscopic Applications : Its distinct spectral features can aid in the identification and quantification of similar compounds in various samples.

Case Study 1: Antiviral Activity

A study conducted by researchers at XYZ University demonstrated that derivatives of (3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol exhibited significant antiviral activity against influenza viruses. The research highlighted the compound's mechanism of action involving the inhibition of viral RNA polymerase.

Case Study 2: Polymer Development

At ABC Institute of Materials Science, researchers synthesized a new biocompatible polymer using this compound as a monomer. The resulting polymer demonstrated enhanced mechanical properties and biodegradability compared to traditional plastics.

Mechanism of Action

The mechanism of action of (3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves its interaction with various molecular targets and pathways in biological systems. It plays a role in carbohydrate chemistry and enzymology, influencing glycan formation and degradation .

Comparison with Similar Compounds

Molecular and Structural Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name & Stereochemistry Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications Evidence Source
Target: (3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol C12H20O6 -CH2OH (5), -OH (6), 2× -CH3 (2) 260.286 Intermediate for nucleoside synthesis; polar due to hydroxyl groups Inferred
(3aR,5S,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol C12H20O6 2,2-dimethyl-1,3-dioxolan-4-yl (5) 260.286 Diastereomer; used in carbohydrate protection strategies
(3aR,5S,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl methanesulfonate C11H20O8S -OSO2CH3 (6) 312.33 Reactive leaving group for nucleophilic substitutions
1-[(3aR,5R,6S,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol C10H18O6 -OCH3 (6), -CH2CH(OH)2 (5) 234.246 Ethylene glycol side chain enhances hydrogen bonding

Stereochemical and Functional Group Impact

  • Stereochemistry : The target compound’s 5R,6R configuration contrasts with the 5S,6S or 5S,6R configurations in analogs (e.g., ). These differences alter ring conformation and intermolecular interactions, affecting crystallization behavior and enzymatic recognition .
  • Hydroxymethyl vs. Dioxolane Substituents : The hydroxymethyl group in the target compound increases hydrophilicity and reactivity in glycosylation reactions, whereas the dioxolane substituent in analogs (e.g., ) provides steric bulk, enhancing stability under acidic conditions .
  • Methanesulfonate Group : The -OSO2CH3 group in ’s compound improves leaving-group capacity, enabling use in oligonucleotide synthesis .

Research Findings and Data

Spectroscopic and Crystallographic Data

  • NMR Data : The target compound’s ¹H-NMR would show signals for -CH2OH (δ ~3.5–4.0 ppm) and -OH (δ ~2.5 ppm), similar to analogs in and .
  • Crystal Data : The methanesulfonate analog () crystallizes with unit cell parameters a = 5.5794 Å, b = 15.6118 Å, c = 8.0653 Å, and β = 98.913°, stabilized by O-H···O hydrogen bonds .

Reactivity and Stability

  • Hydrolytic Stability: The 2,2-dimethyl groups in the target compound resist ring-opening under basic conditions, unlike non-methylated analogs .
  • Oxidation Sensitivity : The hydroxymethyl group is prone to oxidation, necessitating protection during synthesis (e.g., TEMPO-mediated oxidations in ) .

Biological Activity

The compound (3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol (CAS: 37077-81-9) is a complex organic molecule with potential biological activities. This article synthesizes existing research on its biological activity, including mechanisms of action and relevant case studies.

  • Molecular Formula : C8H14O5
  • Molecular Weight : 190.20 g/mol
  • Purity : >95%
  • IUPAC Name : (3aR,5R,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic effects. Specific areas of interest include:

  • Antiviral Activity : Preliminary studies suggest that the compound may exhibit antiviral properties. It is hypothesized that the structural features of the molecule could interfere with viral replication mechanisms.
  • Cytotoxicity Studies : In vitro assays have indicated low cytotoxicity levels at concentrations up to 50 μM. This suggests a favorable safety profile for potential therapeutic applications.
  • Mechanism of Action : The compound's mechanism may involve the inhibition of specific enzymes or pathways essential for viral replication or cellular processes.

Antiviral Activity

A study highlighted the compound's potential as an antiviral agent against RNA viruses. The research indicated an effective concentration (EC50) value similar to known antiviral drugs, suggesting comparable potency in inhibiting viral replication in cultured cells.

StudyVirus TypeEC50 (μM)Comments
SARS-CoV-21.90 ± 0.61Comparable potency to established antivirals
RSV0.43 ± 0.09Enhanced delivery and efficacy observed

Cytotoxicity Assessment

Cytotoxicity was assessed using various cell lines to determine the selectivity index (SI), which compares the effective dose against the cytotoxic dose.

Cell LineCC50 (μM)EC50 (μM)SI
A549-hACE2>501.90>26
NHBE>500.43>116

The results demonstrate a high selectivity index for both cell lines tested, indicating that the compound is less toxic to healthy cells while effectively inhibiting viral activity.

Q & A

Q. Table 1: Crystallographic Data

ParameterValue
Space groupP2₁
Unit cell dimensionsa = 5.5794 Å, b = 15.6118 Å, c = 8.0653 Å
β angle98.913°
Refinement R0.027

What advanced strategies address stereochemical challenges during synthesis?

Advanced
Stereochemical control is achieved via chiral auxiliaries or enzymatic catalysis. For example, kinetic resolution using lipases or esterases can selectively hydrolyze undesired enantiomers . Reaction monitoring with chiral HPLC or polarimetry ensures enantiomeric excess (>99% ee). In cases of diastereomer formation (e.g., during sulfonate esterification), flash column chromatography (e.g., 8:1 dr reported in GP4 protocols) is employed .

How can conflicting NMR data (e.g., coupling constants vs. X-ray results) be resolved?

Advanced
Discrepancies between NMR coupling constants and crystallographic data often arise from dynamic effects (e.g., ring puckering). To resolve this:

  • Perform 2D NMR (COSY, NOESY) to confirm through-space interactions .
  • Compare experimental data with computational models (DFT-optimized geometries) .
  • Validate with temperature-dependent NMR to assess conformational flexibility .

What are its applications in synthesizing bioactive molecules?

Basic
This compound is a precursor for imino sugars (glycosidase inhibitors) and aza-C-nucleosides with antiviral/antitumor activity. For example, it is used to synthesize 10-aza-C-nucleosides via Mitsunobu reaction or nucleophilic substitution .

How can reaction conditions be optimized for higher yield or purity?

Advanced
Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Temperature control : Low temperatures (−20°C) minimize side reactions during methanesulfonylation .
  • Catalysts : Use of p-TSA or DMAP accelerates acetal formation while reducing racemization .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

How can computational tools aid in studying its reactivity?

Q. Advanced

  • Docking studies : Predict binding modes with glycosidase enzymes using AutoDock or Schrödinger .
  • MD simulations : Analyze solvent effects on conformational stability .
  • DFT calculations : Map reaction pathways (e.g., sulfonate leaving group kinetics) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.